Product packaging for Phthalocyanine green(Cat. No.:CAS No. 1328-53-6)

Phthalocyanine green

Cat. No.: B073779
CAS No.: 1328-53-6
M. Wt: 1092.7 g/mol
InChI Key: GUYIZQZWDFCUTA-UHFFFAOYSA-N
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Description

Phthalocyanine green is a synthetic macrocyclic compound belonging to the phthalocyanine family, renowned for its exceptional stability, intense color strength, and versatile electronic properties. This complex functions as a high-performance organic pigment, characterized by its outstanding resistance to light, heat, and chemicals. Its primary research value lies in its application as a functional material, not merely a colorant. In the field of organic electronics, it is extensively investigated as a p-type semiconductor and a non-fullerene acceptor in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its ability to facilitate charge transport and its strong absorption in the visible to near-infrared spectrum. Its planar, conjugated structure promotes strong intermolecular π-π stacking, which is critical for efficient charge carrier mobility. Furthermore, this compound serves as a catalyst in photodynamic therapy (PDT) research for its ability to generate singlet oxygen upon light irradiation, and as a sensing material in chemical sensors for detecting gases like nitrogen dioxide. Its unparalleled durability also makes it a subject of interest in creating advanced coatings and pigments for demanding environments. This reagent provides researchers with a foundational building block for developing next-generation electronic devices, sustainable energy solutions, and sophisticated diagnostic tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H3Cl15CuN8 B073779 Phthalocyanine green CAS No. 1328-53-6

Properties

IUPAC Name

copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene
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InChI

InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2
Source PubChem
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InChI Key

GUYIZQZWDFCUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C32HCl15CuN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1092.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline]
Record name Phthalocyanine Green
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Color/Form

BRIGHT GREEN

CAS No.

31235-28-6, 1328-53-6
Record name (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper
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Record name Copper, (pentadecachlorophthalocyaninato(2-))-
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Record name Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)-
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Record name [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper
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Advanced Synthetic Methodologies and Mechanistic Investigations of Phthalocyanine Green Derivatives

Green Chemistry Approaches for Phthalocyanine (B1677752) Green Synthesis

In recent years, the synthesis of phthalocyanines has shifted towards more environmentally benign methods, aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvothermal Synthesis Techniques

Solvothermal synthesis has emerged as an effective and green route for producing high-quality crystalline phthalocyanines. rsc.orgresearchgate.net This method involves a chemical reaction in a closed system, such as an autoclave, where solvents are brought to temperatures above their boiling points. The technique offers several advantages over traditional methods, including the ability to use less toxic solvents, facile reaction and purification processes, and lower costs. rsc.orgrsc.org

A notable application of this technique is the one-step synthesis of metal-free phthalocyanine crystals. rsc.org Researchers have successfully prepared crystalline β-metal-free phthalocyanine needles through the tetrapolymerization of phthalodinitrile in ethanol (B145695), catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.net In this process, ethanol serves as a relatively green reaction medium, and purification is simplified to washing with hot ethanol, which avoids the use of concentrated sulfuric acid and cumbersome recrystallization steps. rsc.orgnih.gov

Similarly, manganese phthalocyanine (MnPc) crystals have been synthesized solvothermally using manganese acetate (B1210297) and phthalodinitrile in ethanol without the need for other chemical additives. researchgate.net This process is noted for its simplicity, low cost, and the use of a non-toxic solvent. researchgate.net The resulting crystals exhibit well-defined morphologies, such as quadrangular prisms. researchgate.net

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis represents a significant advancement in green chemistry, offering a more energy-efficient alternative to conventional heating. anton-paar.com Unlike traditional methods that heat reactants externally, microwave irradiation delivers energy directly to the molecules, leading to rapid and uniform heating. google.com This technique drastically reduces reaction times, often from hours to just minutes, and frequently improves product yields. google.comege.edu.tr

The synthesis of copper phthalocyanine has been demonstrated using phthalic anhydride (B1165640), urea (B33335), and copper chloride with ammonium (B1175870) molybdate (B1676688) as a catalyst under microwave irradiation. researchgate.net This method not only accelerates the reaction but also allows for solvent-free conditions, further enhancing its green credentials. google.comgoogle.com By eliminating organic solvents, this approach reduces waste and avoids the use of flammable, corrosive, and environmentally harmful substances. nih.gov For instance, soluble phthalocyanines have been prepared by irradiating starting materials like t-butylphthalic anhydride or t-butyl phthalonitrile (B49051) with a metal compound in a commercial microwave oven for 1 to 30 minutes. google.com

The benefits of microwave-assisted synthesis extend to metal-free phthalocyanines as well. The use of pentanol (B124592) and lithium has been reported for the first time in the microwave synthesis of metal-free derivatives, providing higher or comparable yields in a fraction of the time compared to conventional heating. ege.edu.tr

Aqueous-Phase and Solvent-Free Methods

A primary goal of green chemistry is to eliminate the use of volatile and toxic organic solvents. Solvent-free synthesis, also known as solid-state synthesis, is a powerful approach to achieve this. nih.gov One such method involves ball milling, a mechanochemical technique, combined with aging. nih.govaalto.fi This approach has been successfully used for the high-yielding synthesis of tetra-t-butyl phthalocyanine, reducing the amount of the typically used solvent, dimethylaminoethanol (B1669961) (DMAE), by up to 100-fold. nih.gov The solid-state reaction proceeds at a lower temperature than traditional molten-state reactions, which often suffer from low yields. nih.govaalto.fi

In other solvent-free approaches, phthalocyanine derivatives have been synthesized by heating the reactants at 200°C for 16 hours with a catalyst, successfully producing the target molecules without any solvent. set-science.com Microwave irradiation has also been employed for solid-phase cyclocondensation of various phthalic acid derivatives with urea in the presence of basic alumina (B75360) to form free-base phthalocyanines. researchgate.net These methods highlight a commitment to more sustainable chemistry without compromising reaction efficiency. nih.gov While fully aqueous-phase synthesis is less common for the core phthalocyanine structure, aqueous hydrolysis is a step used in some multi-stage synthetic routes. jchemrev.com

Low-Temperature and High-Efficiency Synthesis Protocols

Traditional phthalocyanine syntheses often require high temperatures, typically above 180°C, which can lead to side products and lower yields. researchgate.net The development of low-temperature and high-efficiency protocols is a key area of research. Conditions have been optimized for synthesizing unsubstituted phthalocyanine and its metal complexes from phthalonitrile at temperatures as low as 0–50°C. researchgate.net These methods utilize highly reactive starting materials such as activated Rieke metals or metals on an inert substrate. researchgate.net The use of pyrophoric metals is particularly efficient due to the high number of defects in their structure, which facilitates the initial cyclization of phthalonitrile on the metal matrix. researchgate.net

Solid-state synthesis methods also contribute to higher efficiency. The ball-milling approach not only reduces solvent use but also results in a 4-fold increase in the Space-Time-Yield (STY) compared to conventional solution-based methods. nih.govaalto.fi For example, at 100°C, a full conversion of reactants to the phthalocyanine product was achieved within 48 hours. nih.gov These protocols demonstrate that high yields and efficiency can be achieved under milder and more sustainable conditions.

Control over Crystal Polymorphism and Morphology in Phthalocyanine Green Synthesis

Phthalocyanines can exist in different crystalline forms, or polymorphs, which possess distinct physical and electronic properties. Controlling the specific polymorph and morphology during synthesis is crucial for tailoring the material's performance in applications like photovoltaics and electronics. rsc.org

Several synthetic strategies allow for precise control over the crystal structure. In solvothermal synthesis, the choice of catalyst has been shown to direct the formation of specific polymorphs. For instance, when synthesizing metal-free phthalocyanine from phthalodinitrile in ethanol, using DBU as the catalyst yields well-defined quadrangular needles of the β crystal form. rsc.orgresearchgate.netnih.gov In contrast, using a similar catalyst, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), results in the α crystal form with a multiply-laminated morphology. rsc.orgrsc.orgresearchgate.netnih.gov

Another powerful technique for controlling polymorphism is physical vapor transport (PVT). The selective growth of α-, β-, and C-phase titanyl phthalocyanine (TiOPc) single crystals has been achieved by using different types of substrates. rsc.org The interaction between the phthalocyanine molecules and the substrate surface (interfacial energy) dictates the unique molecular packing, thereby determining the resulting polymorph. rsc.org Notably, the C-phase of TiOPc, which exhibits higher photoconductivity, was found to have a rectangular tube-shaped morphology. rsc.org The choice of solvent during crystallization is also a critical factor; for example, different polymorphs of bis(phthalocyaninato)lanthanoid(III) complexes can be obtained by using pure chloroform (B151607) versus a chloroform/ethanol mixture. rsc.org

Functionalization Strategies for Tailored this compound Structures

Functionalization involves attaching specific chemical groups to the periphery of the phthalocyanine macrocycle to modify its properties, such as solubility, aggregation behavior, and electronic characteristics. set-science.com This tailoring is essential for a wide range of applications.

One common strategy is to introduce substituents to enhance solubility, which is often a significant limitation for phthalocyanines. mdpi.com Linking functional groups like carboxylic acid or sulfonic acid can render the molecules water-soluble. set-science.com For pigments, surface functionalization is key. Green copper phthalocyanine pigments can be treated with water-soluble blue sulfonated copper phthalocyanine dyes and N-alkyltrimethylammonium chloride to modify their surface properties. google.com

For advanced applications, more complex functional groups are introduced. Fluorine-containing phthalocyanines have been functionalized with reactive groups or cancer-targeting ligands (CTL). google.com These CTLs can facilitate more efficient binding to cancer cells for use in photodynamic therapy (PDT), where the phthalocyanine acts as a photosensitizer to generate cell-killing reactive oxygen species. google.com Phthalocyanines can also be functionalized for integration into hybrid materials. For example, copper phthalocyanine functionalized with long alkyl chains has been combined with single-walled carbon nanotubes (SWCNTs) to create thin films for optical sensing of pesticides. mdpi.com

Interactive Data Tables

Table 1: Comparison of Phthalocyanine Synthesis Methods

FeatureSolvothermal SynthesisMicrowave-Assisted SynthesisSolid-State Synthesis
Principle Reaction in a sealed vessel with solvent above its boiling point.Direct heating of reactants using microwave irradiation.Reaction between solids with little to no solvent, often using mechanochemistry.
Key Advantage High-quality crystals, easier purification. rsc.orgDrastically reduced reaction times (minutes vs. hours). google.comMinimizes or eliminates solvent use. nih.gov
Typical Solvent Ethanol, Ethylene Glycol. rsc.orgnih.govOften solvent-free or uses minimal high-boiling solvents like pentanol. google.comege.edu.trCatalytic amounts of liquid (e.g., DMAE) or completely solvent-free. nih.govaalto.fi
Energy Efficiency Moderate; requires heating an autoclave.High; direct energy transfer to reactants. google.comHigh; lower temperatures and shorter times than molten-state methods. nih.gov
Example Synthesis of β-metal-free Pc needles in ethanol with DBU catalyst. rsc.orgSynthesis of Cu-Pc in 15 mins at 440W. google.comSynthesis of tetra-t-butyl Pc with 100-fold reduction in DMAE. nih.gov

Table 2: Strategies for Controlling Crystal Polymorphism

MethodControl ParameterPolymorphs ObtainedCompound ExampleReference
Solvothermal SynthesisCatalyst Selectionα-form, β-formMetal-Free Phthalocyanine rsc.orgrsc.orgnih.gov
Physical Vapor TransportSubstrate Typeα-phase, β-phase, C-phaseTitanyl Phthalocyanine (TiOPc) rsc.org
Slow EvaporationSolvent Systemα-phase, γ-phaseLanthanoid(III) Phthalocyanine rsc.org

Table 3: Examples of Functionalization Strategies

Functional GroupPurposeBase MoleculeApplicationReference
Sulfonic AcidImprove water solubility.Copper PhthalocyaninePigments, Dyes set-science.comgoogle.com
Cancer-Targeting Ligand (CTL)Targeted delivery to cancer cells.Fluorine-containing PhthalocyaninePhotodynamic Therapy (PDT) google.com
Long Alkyl Chains (-S(CH₂)₁₅CH₃)Non-covalent functionalization of SWCNTs.Copper PhthalocyanineOptical Sensors mdpi.com
N-alkyltrimethylammonium chlorideSurface modification of pigments.Chlorinated Copper PhthalocyaninePigments google.com

Peripheral Substitution Effects

The introduction of substituents onto the peripheral positions of the phthalocyanine ring is a primary strategy for modulating the properties of the resulting derivatives. researchgate.net This modification involves the tetramerization of substituted phthalonitriles or their precursors. umich.edu The nature, number, and position of these peripheral groups can profoundly influence the molecule's solubility, aggregation behavior, and, most importantly, its electronic properties, which dictate its color and photochemical reactivity. researchgate.netnih.gov

The introduction of electron-withdrawing or electron-donating groups directly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, the presence of halogen substituents, particularly chlorine and bromine, on the periphery is a well-established method to shift the absorption spectrum, moving the color from the typical blue of copper phthalocyanine to green. jchemrev.com This shift is due to the alteration of the π-electron system of the macrocycle. nih.gov

Strongly electron-withdrawing groups, such as fluorine (-F) or perfluoroethyl (-C2F5), have been shown through DFT calculations to significantly increase the ionization potential and electron affinity of the phthalocyanine molecule. nih.govusu.edu This modification not only changes the ground state of certain metallophthalocyanines but also enhances the binding strength of axial ligands. nih.govusu.edu Conversely, electron-donating groups can also be used to tune the electronic properties. researchgate.net The strategic placement of substituents can be used to create derivatives with tailored characteristics for applications ranging from pigments to advanced materials. researchgate.netnih.gov

Table 1: Influence of Peripheral Substituents on Phthalocyanine Properties

Substituent Type Example(s) Effect on Electronic Properties Impact on Physical/Chemical Properties
Electron-Withdrawing -F, -C2F5, -NO2, Halogens (Cl, Br) Increases ionization potential and electron affinity. nih.govusu.edu Alters ground state of some metallophthalocyanines. usu.edunih.gov Shifts absorption to produce green hues. jchemrev.com Increases binding strength of axial ligands. nih.gov
Electron-Donating Alkoxy (-OR), Alkylthio (-SR), Amino (-NH2) Decreases ionization potential. Can cause a red-shift in the Q-band absorption. nih.gov Enhances solubility in organic solvents. nih.gov Can be used to tune photochemical properties. researchgate.net
Bulky Groups tert-Butyl, Trimethylsilyl Inhibit aggregation due to steric hindrance. umich.edunih.gov Increases solubility in common organic solvents. umich.edunih.gov

| Reactive/Functional | Thienyl, Carboxylic acids, Sulfonic acids | Can participate in further reactions, such as electropolymerization. nih.govrsc.org | Allows for covalent attachment to surfaces or other molecules. rsc.org Improves solubility in polar solvents (for acid groups). nih.gov |

Axial Ligand Functionalization

Axial ligand functionalization offers another powerful tool for fine-tuning the properties of metallothis compound derivatives. This method involves the attachment of ligands to the central metal ion, perpendicular to the plane of the phthalocyanine macrocycle. nih.govfrontiersin.org The nature of these axial ligands can significantly influence the photochemical and photophysical behavior of the complex without drastically altering the core structure of the macrocycle itself. nih.govresearchgate.net

The electronic properties of the axial ligands—whether they are electron-donating or electron-withdrawing—can modulate the energy levels of the central metal's d-orbitals and the frontier orbitals of the phthalocyanine ring. rsc.org This, in turn, affects processes such as fluorescence and singlet oxygen generation. nih.govnih.gov For example, studies on ruthenium and silicon phthalocyanines have demonstrated that changing the axial ligands can dramatically alter the singlet oxygen quantum yields. researchgate.netnih.gov In one study, a ruthenium phthalocyanine complex with a chloro and a DMSO axial ligand exhibited a high singlet oxygen quantum yield of 0.62, while replacing these with two 4-aminopyridine (B3432731) ligands reduced the yield to 0.14. frontiersin.orgnih.gov This is attributed to changes in the triplet excited-state lifetimes and potential secondary reactions. nih.gov

Similarly, for phosphorus(V) phthalocyanines, the introduction of aryloxy groups as axial ligands can lead to charge transfer from the ligands to the macrocycle, which significantly impacts the photochemical properties. nih.gov The steric bulk of the axial ligands can also play a role, for instance, by creating steric hindrance that affects interactions with other molecules or surfaces. nih.gov This strategy is particularly important in the design of photosensitizers for photodynamic therapy and components for molecular electronics, where precise control over excited-state properties is crucial. nih.govnih.gov

Table 2: Effect of Axial Ligands on Metallophthalocyanine Properties

Central Metal Axial Ligand(s) Observed Effect Reference
Ruthenium (Ru) trans-[RuCl(Pc)DMSO] High singlet oxygen quantum yield (0.62). frontiersin.orgnih.gov
Ruthenium (Ru) trans-[Ru(Pc)(4-ampy)₂] Low singlet oxygen quantum yield (0.14). frontiersin.orgnih.gov
Phosphorus (P) Methoxy, Phenoxy The nature of the axial ligand influences fluorescence, photostability, and singlet oxygen generation. Phenoxy ligands provided a high singlet oxygen yield (90%) in a peripherally substituted derivative. nih.gov
Silicon (Si) Electron-withdrawing vs. Electron-donating groups Electron-withdrawing groups led to a redshift of the Q-band, lower fluorescence quantum yields, but increased fluorescence lifetimes compared to electron-donating groups. researchgate.net

| Iron (Fe) | Pyridine, Acetone, H₂O | Ligand-field strength determines the spin state of the iron center (diamagnetic for strong-field ligands, intermediate-spin for weak-field ligands). | nih.gov |

Advanced Spectroscopic and Characterization Techniques for Phthalocyanine Green Research

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Q-Band Analysis

Electronic absorption spectroscopy is a fundamental technique for characterizing phthalocyanines. These molecules exhibit two principal absorption regions in the UV-Vis-NIR spectrum: the B-band (or Soret band) in the ultraviolet region (around 300–400 nm) and the Q-band in the visible/near-infrared region (around 600–800 nm). The Q-band, which is responsible for the pigment's intense color, arises from the π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalocyanine (B1677752) macrocycle.

For Phthalocyanine Green (CI Pigment Green 7), the parent structure is copper phthalocyanine (Phthalocyanine Blue). The extensive chlorination of the aromatic rings significantly alters the electronic structure. The presence of strongly electronegative chlorine substituents shifts the absorption spectrum compared to the parent copper phthalocyanine. chemeurope.com This shift is a key feature that transforms the blue pigment into a brilliant green. The exact position and intensity of the Q-band are sensitive to the degree of halogenation, the specific isomeric form, the solvent environment, and aggregation state of the molecules. While unsubstituted copper phthalocyanine has a Q-band maximum around 670-700 nm, the polychlorinated structure of this compound results in a complex spectrum that gives it its characteristic green appearance.

Compound TypeTypical Q-Band Region (nm)Key Influencing Factors
Metallophthalocyanines600 - 800Central metal ion, peripheral substituents, solvent
Copper Phthalocyanine (Blue)~670 - 700π-π* transition of the macrocycle
This compound (Chlorinated CuPc)Shifted from parent blueDegree and position of chlorination

Vibrational Spectroscopic Characterization (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound.

FTIR Spectroscopy: The infrared spectrum of this compound is characterized by numerous sharp bands, particularly in the 1700-500 cm⁻¹ region. These bands are attributed to the stretching and bending vibrations of the aromatic ring system. The introduction of chlorine atoms leads to noticeable changes compared to unsubstituted copper phthalocyanine. Key observations include:

A shift of C=C and C=N stretching vibrations to lower wavenumbers due to the inductive effect of the electron-withdrawing chlorine atoms. nih.gov For instance, a C=C stretching mode at 1608 cm⁻¹ in copper phthalocyanine can shift down to 1558 cm⁻¹ in a hexadecachloro-substituted version. nih.gov

The appearance of strong bands associated with C-Cl vibrations, which often couple with macro-ring deformations, particularly in the 700 to 1300 cm⁻¹ range. nih.gov

A peak around 949 cm⁻¹ can be attributed to the out-of-plane bending modes of N-Cu and C-Cl bonds. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to the vibrations of the non-polar bonds of the phthalocyanine macrocycle. The Raman spectrum of this compound shows characteristic peaks that serve as a fingerprint for its identification. Research has identified prominent Raman peaks at approximately 677 cm⁻¹, 1439 cm⁻¹, and 1533 cm⁻¹. researchgate.net The band around 1530-1533 cm⁻¹ is a particularly intense feature assigned to the stretching vibration of the C-N bonds within the macrocycle. researchgate.netbfh.ch The positions of these bands can be affected by the excitation wavelength and laser power, with some studies noting a reversible shift of the main bands to lower wavenumbers with increasing laser intensity. bfh.ch

TechniqueWavenumber (cm⁻¹)Assignment
FTIR 1558 - 1608C=C and C=N stretching vibrations
700 - 1300C-Cl vibrations and macro-ring deformations
~949Out-of-plane N-Cu and C-Cl bending
Raman ~1533C-N macrocycle stretching
~1439Aromatic C-C stretching
~677Macrocycle deformation

X-ray Based Analytical Methods for Structural Elucidation (XRF, XRD)

X-ray techniques are indispensable for determining the elemental composition and crystal structure of this compound.

X-ray Fluorescence (XRF): XRF is a non-destructive technique used to identify the elemental makeup of a material. Spectra of this compound pigments confirm the presence of copper (Cu) and chlorine (Cl) as the primary elemental markers. researchgate.net In variants like Pigment Green 36, bromine (Br) is also detected alongside copper and chlorine. researchgate.netchsopensource.org This analysis is crucial for confirming the pigment's identity and distinguishing it from other copper-based pigments.

X-ray Diffraction (XRD): XRD is the principal method for determining the crystal structure and polymorphic phase of a pigment, which significantly influences its coloristic and performance properties. The fully chlorinated copper phthalocyanine (CuPcCl₁₆, Pigment Green 7) has been found to crystallize in the C2/m space group, with the nearly planar molecules arranged in layers. nih.gov In this structure, the molecules are stacked in columns, a common arrangement for phthalocyanines. nih.gov The introduction of a high number of bulky chlorine substituents influences the packing of the molecules. Thin-film studies have shown that the degree of chlorination affects crystallinity; while tetra-chlorinated copper phthalocyanine can form polycrystalline films, higher degrees of chlorination can lead to the formation of amorphous films under certain deposition conditions. nih.gov

TechniqueInformation ProvidedKey Findings for this compound
XRF Elemental CompositionPresence of Copper (Cu), Chlorine (Cl), and sometimes Bromine (Br) confirmed. researchgate.net
XRD Crystal Structure & PolymorphismCuPcCl₁₆ crystallizes in the C2/m space group; molecules are arranged in layered stacks. nih.gov

Microscopic and Surface Morphology Characterization (AFM, SEM)

Microscopy techniques are used to visualize the particle size, shape, and surface topography of this compound pigments, which are critical factors affecting their dispersibility, opacity, and interaction with binder systems.

Scanning Electron Microscopy (SEM): SEM micrographs provide detailed images of the pigment particles. Studies have shown this compound to consist of fine, rounded particles. researchgate.netmfa.org The morphology can be influenced by the synthesis and finishing processes. SEM is also used to observe how the pigment particles are distributed within a matrix, such as in a polymer or coating, and to study the effects of surface treatments or encapsulations designed to improve performance. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. It can be used to study the surface of thin films of this compound, revealing details about film growth, surface roughness, and the orientation of crystalline domains. This information is particularly valuable in applications where the pigment is used in electronic devices or advanced coatings, as the surface morphology can impact device performance and film properties.

Fluorescence Spectroscopy and Photoluminescence Studies

Phthalocyanines are known for their photoluminescent properties, although the fluorescence of copper phthalocyanine derivatives is often quenched due to the presence of the copper central metal ion. However, understanding their excited-state behavior is crucial for applications beyond pigmentation, such as in photosensitizers or electronic materials.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. For related fluorescent compounds like zinc phthalocyanine, the excitation and emission peaks are typically sharp and show a small Stokes shift (the difference between the absorption and emission maxima). aatbio.comomlc.org For instance, zinc phthalocyanine can have an excitation peak around 674 nm and an emission peak around 678 nm. aatbio.com Unsubstituted phthalocyanine has a reported fluorescence quantum yield of 0.6. omlc.org While this compound itself is not primarily used for its fluorescence, studies on its photophysical properties help to build a complete picture of its electronic behavior and potential for degradation under UV light. The absorption and excitation spectra are often mirror images of the emission spectrum, indicating that the molecular structure does not significantly change between the ground and excited states. researchgate.net

Related CompoundExcitation Peak (nm)Emission Peak (nm)Quantum Yield (ΦF)
Zinc Phthalocyanine~674~6780.3 omlc.org
Phthalocyanine (unsubstituted)~699~7010.6 omlc.org

Thermogravimetric Analysis for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of pigments.

This compound is renowned for its exceptional thermal stability, a property that makes it suitable for use in high-temperature applications like engineering plastics and automotive coatings. tingeblends.comveeraco.com TGA studies confirm this high stability. The pigment is generally stable up to high temperatures, with some commercial grades reporting heat resistance up to 280°C. epsilonpigments.comepsilonpigments.com Studies on related copper phthalocyanine polymers show exceptional stability, with maximum polymer decomposition temperatures reaching 525°C in air and 760°C in a nitrogen atmosphere. researchgate.net The degradation of the phthalocyanine macrocycle occurs at very high temperatures, making it one of the most thermally robust organic pigments available. This stability is a direct result of the highly conjugated aromatic structure of the phthalocyanine molecule. pffc-online.comveeraco.com

CompoundReported Heat Resistance / Decomposition Temp.Atmosphere
Pigment Green 7 (Commercial Grade)Up to 280°CNot specified
Copper Phthalocyanine Sheet PolymerPDTmax 525°CAir
Copper Phthalocyanine Sheet PolymerPDTmax 760°CNitrogen

Degradation Pathways and Environmental Research of Phthalocyanine Green

Investigation of Photodegradation Mechanisms and Products

The photodegradation of phthalocyanine (B1677752) compounds, when it occurs, is often initiated by photo-oxidation. researchgate.net The specific mechanism can vary depending on the molecular structure of the phthalocyanine and its surrounding environment. For some phthalocyanine derivatives, photodegradation proceeds via a Type II pathway, which involves the generation of singlet oxygen. researchgate.netmdpi.com However, this is not a universal mechanism for all phthalocyanine structures. researchgate.net

The general mechanism for the photocatalytic degradation of organic dyes involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). mdpi.com This process is initiated when a photocatalyst absorbs photons, leading to the formation of electron-hole pairs. These charge carriers then react with adsorbed water and oxygen molecules to produce ROS, which subsequently attack and degrade the dye molecule. mdpi.com In the context of Phthalocyanine Green, its inherent stability means that such degradation processes are generally slow and require significant energy input or catalytic action.

Thermal decomposition studies show that this compound 7 is stable up to high temperatures. Degradation only begins to occur above 550 °C. researchgate.net At 600 °C, a mass loss of approximately 10% is observed, which is primarily attributed to the loss of hydrochloric acid, with minor amounts of aromatic compounds also being formed. researchgate.net

Analysis of Degradation Byproducts and Environmental Fate

Due to their robust chemical structure, phthalocyanine dyes, including this compound, are highly persistent in the environment. scbt.com They are designed to be chemically and photolytically stable, which contributes to their longevity in various environmental matrices. scbt.com

Key characteristics influencing the environmental fate of this compound include:

Low Biodegradability : Phthalocyanine dyes are generally considered not to be biodegradable. scbt.com

Insolubility : The pigment is insoluble in water, which limits its mobility in aqueous environments. wikipedia.orgmedkoo.com This property means it has little tendency to migrate within materials. wikipedia.org

Persistence : As a result of their stability, these pigments are highly persistent in natural settings. scbt.com

The primary degradation byproducts identified under high-temperature thermal decomposition are inorganic compounds like hydrochloric acid, rather than a wide range of complex organic molecules. researchgate.net This suggests that under typical environmental conditions, the molecule is likely to remain intact for extended periods.

Environmental Fate Characteristics of this compound
PropertyFindingImplication for Environmental Fate
BiodegradabilityConsidered not readily biodegradable. scbt.comLong persistence in soil and aquatic sediments.
SolubilityInsoluble in water and most organic solvents. wikipedia.orgzeyachem.netLow mobility in water; tends to remain in solid matrices. Can be removed mechanically from wastewater. kremer-pigmente.com
PhotostabilityExtremely high resistance to UV radiation. wikipedia.orgresearchgate.netDoes not readily break down under sunlight, contributing to its persistence.
Thermal StabilityStable up to 550 °C. researchgate.netResistant to degradation in high-temperature industrial processes and environments.

Research on Environmental Stability and Persistence in Various Matrices

The environmental stability of this compound is one of its most defining features. It exhibits exceptional resistance to a wide range of environmental factors, making it a preferred pigment for applications demanding high performance and longevity. tingeblends.comranbarr.com

Chemical Resistance : It is highly resistant to acids, alkalis, and various organic solvents. naturalpigments.cawikipedia.org This prevents it from readily leaching or degrading in chemically active environments such as industrial settings or landfills.

Weather Fastness : this compound maintains its stability and color integrity even in harsh environmental conditions, including high humidity and exposure to atmospheric pollutants. naturalpigments.canaturalpigments.com

Matrix Stability : In various matrices such as plastics, inks, and coatings, it is highly stable and shows no tendency to migrate. wikipedia.orgpffc-online.com This is due to its insolubility and strong intermolecular forces.

Because of these properties, this compound is classified as a persistent substance. scbt.com Its insolubility allows for its removal from water through mechanical means in wastewater treatment facilities, preventing its widespread dispersal in the aqueous phase. kremer-pigmente.com

Methodologies for the Assessment of this compound Photostability

A multi-analytical approach is typically employed to assess the photostability of this compound and to characterize any degradation that occurs, particularly within complex matrices like paints.

Analytical Techniques for Assessing Photostability
MethodologyPurposeKey Findings/Applications
Accelerated AgingSimulates long-term exposure to environmental conditions (e.g., solar radiation) in a controlled laboratory setting. researchgate.netUsed to study the photodegradation processes of paints containing this compound. researchgate.net
Spectroscopy (UV-Vis, FTIR, Raman)To identify and quantify changes in chemical structure and color. researchgate.netUV-Vis spectroscopy tracks color changes, FTIR analyzes the binder and pigment degradation, and Raman spectroscopy identifies the pigment component. researchgate.net
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)To identify the volatile and semi-volatile byproducts of thermal and photodegradation. researchgate.netresearchgate.netCharacterizes degradation products of both the pigment and the surrounding binder material. researchgate.net
Microscopy (SEM, AFM)To observe changes in the surface morphology and topography of materials containing the pigment after exposure to light. researchgate.netReveals physical degradation such as cracking or increased roughness. researchgate.net
Chromatography (HPLC)Separates, identifies, and quantifies components in a mixture.Used to analyze the products of catalytic oxidation processes aimed at degrading the pigment. mdpi.com

These methodologies provide a comprehensive picture of the pigment's stability, the influence it has on the matrix it is part of, and the nature of any degradation products formed under stress conditions.

Strategies for Sustainable Treatment and Environmental Remediation of this compound Containing Waste

Given the persistence of this compound, developing effective strategies for the treatment and remediation of waste containing this pigment is an important area of research.

Advanced Oxidation Processes (AOPs) : AOPs are considered among the most promising technologies for the degradation of recalcitrant organic pollutants like dyes. atlantis-press.comresearchgate.net These processes rely on the generation of highly reactive radicals, primarily hydroxyl radicals (•OH), to break down complex molecules. atlantis-press.commdpi.com Methods such as the Fenton process, ozonation, and UV/H₂O₂ systems have been shown to be effective in mineralizing various dyes. atlantis-press.commdpi.com

Catalytic Degradation : Heterogeneous catalysis offers a recyclable and efficient method for waste treatment. Metal phthalocyanines themselves can act as Fenton-like catalysts. mdpi.com When immobilized on support materials, such as reduced graphene-bacterial cellulose, they can effectively degrade other pollutants in wastewater and can be easily recovered and reused. mdpi.com

Photocatalysis : Combining phthalocyanines with semiconductor photocatalysts like titanium dioxide (TiO₂) can create composite materials that are active under visible light. mdpi.com These composites can generate singlet oxygen and other ROS to degrade persistent organic pollutants in water. mdpi.com

Bioremediation : While this compound itself is resistant to biodegradation, bioremediation is a key sustainable strategy for a wide range of other organic pollutants often found in industrial wastewater. scbt.comnih.gov This approach uses microorganisms to break down contaminants into less toxic substances. nih.gov

Mechanical Separation : Due to its insolubility, a primary and practical step in treating wastewater containing this compound is mechanical separation, such as filtration or sedimentation, which can effectively remove the solid pigment particles. kremer-pigmente.com

Green Remediation Principles : For contaminated sites, broader sustainable practices should be implemented. These include minimizing water usage, employing energy-efficient equipment for cleanup operations, and managing stormwater runoff to prevent the spread of contaminants. epa.gov

Research into these remediation strategies is ongoing, with a focus on improving efficiency, reducing costs, and ensuring the complete mineralization of the pigment to prevent the formation of potentially harmful byproducts.

Q & A

Q. Q1. What methodologies are optimal for synthesizing phthalocyanine green with controlled particle size and morphology?

Answer : Synthesis optimization involves solvent selection (e.g., nitrobenzene for high-temperature reactions), metal templating (e.g., copper or nickel phthalocyanines), and post-synthetic milling to regulate particle size. Spectroscopic characterization (UV-Vis, FTIR) and electron microscopy (SEM/TEM) are critical for validating structural integrity .

Q. Q2. How do spectroscopic techniques (e.g., UV-Vis, Raman) differentiate this compound from structurally analogous pigments?

Answer : UV-Vis absorption bands in the Q-band region (600–800 nm) and Raman shifts (~1500 cm⁻¹ for C-N stretching) provide diagnostic markers. Comparative studies with metallophthalocyanines (e.g., Cu vs. Ni) highlight metal-dependent spectral variations .

Q. Q3. What factors influence the thermal and photochemical stability of this compound in polymer matrices?

Answer : Accelerated aging tests under UV irradiation (ASTM G154) and thermogravimetric analysis (TGA) quantify degradation kinetics. Stabilizers (e.g., HALS inhibitors) and matrix compatibility (e.g., polyolefins vs. acrylics) are key variables .

Advanced Research Questions

Q. Q4. How does the electron transport mechanism of this compound in organic photovoltaics (OPVs) compare to alternative donor materials?

Answer : Charge-carrier mobility studies (time-resolved microwave conductivity) and density functional theory (DFT) modeling reveal intermolecular π-π stacking efficiency. Comparative analysis with porphyrin-based donors identifies trade-offs between absorption coefficients and exciton diffusion lengths .

Q. Q5. What computational approaches resolve contradictions in reported crystal structures of halogenated this compound derivatives?

Answer : Hybrid DFT/Molecular Mechanics (DFT/MM) simulations reconcile discrepancies in X-ray diffraction (XRD) data by accounting for solvent-induced polymorphism. Systematic validation against experimental lattice parameters (e.g., CCDC database) is critical .

Q. Q6. How do interfacial interactions between this compound and metal oxide substrates (e.g., TiO₂) affect catalytic performance in dye-sensitized solar cells (DSSCs)?

Answer : In-situ XPS and electrochemical impedance spectroscopy (EIS) quantify charge-transfer resistance at the dye-TiO₂ interface. Surface modification (e.g., TiO₂ nanotube arrays) enhances anchoring efficiency and reduces recombination losses .

Q. Q7. What strategies mitigate aggregation-induced quenching (ACQ) in this compound for near-infrared (NIR) imaging applications?

Answer : Covalent functionalization with bulky substituents (e.g., tert-butyl groups) or encapsulation in dendritic polymers disrupts π-π stacking. Fluorescence lifetime imaging microscopy (FLIM) validates quenching suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.